Pyrazinamide - 98-96-4

Pyrazinamide

Catalog Number: EVT-280889
CAS Number: 98-96-4
Molecular Formula: C5H5N3O
Molecular Weight: 123.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazinamide is a synthetic pyrazine derivative widely studied for its applications in scientific research, particularly in the field of microbiology. [] It belongs to the class of antituberculosis agents and is recognized for its unique sterilizing activity against Mycobacterium tuberculosis. [] This activity is crucial in shortening the duration of tuberculosis treatment regimens. [] Pyrazinamide acts as a prodrug, requiring activation within the bacterial cell to exert its effects. [, ]

Future Directions
  • Optimization of Pyrazinamide Dosing: Research focusing on optimizing pyrazinamide dosing regimens to improve treatment outcomes and minimize toxicity remains crucial. [, , , ]
  • Overcoming Pyrazinamide Resistance: Strategies to overcome emerging pyrazinamide resistance in Mycobacterium tuberculosis are vital for maintaining the effectiveness of current and future tuberculosis treatment regimens. [, , , , ]
  • Exploring New Therapeutic Targets: Research exploring new therapeutic targets for Pyrazinamide or its analogs beyond its known mechanism of action could lead to the development of novel antituberculosis therapies. [, ]
  • Combination Therapies: Investigating Pyrazinamide in combination therapies with other antituberculosis agents holds promise for shortening treatment durations and improving treatment outcomes. [, , ]

Pyrazinoic Acid

    Compound Description: Pyrazinoic acid is the active metabolite of Pyrazinamide, formed through hepatic metabolism by the enzyme pyrazinamidase. [, , , ] It exhibits antimycobacterial activity, particularly in the acidic environment found within macrophages where Mycobacterium tuberculosis resides. [, , ]

    Relevance: Pyrazinoic acid is directly derived from Pyrazinamide and is responsible for much of its therapeutic effect against tuberculosis. Monitoring its levels, alongside Pyrazinamide, is crucial for understanding drug exposure and potential toxicity. [, ]

5-Hydroxypyrazinamide

    Compound Description: 5-Hydroxypyrazinamide is another metabolite of Pyrazinamide, produced via hepatic metabolism. [] While not as potent as Pyrazinoic acid, it might contribute to both the therapeutic and toxic effects of Pyrazinamide. [, ]

    Relevance: As a metabolite of Pyrazinamide, 5-Hydroxypyrazinamide needs to be considered when assessing Pyrazinamide exposure and safety. Elevated levels of this metabolite may indicate a higher risk of adverse events. []

Nicotinamide

    Compound Description: Nicotinamide, a form of vitamin B3, can be used as a substitute for Pyrazinamide in certain colorimetric assays to detect Pyrazinamidase activity. [] This substitution simplifies the testing process for Pyrazinamide resistance.

    Relevance: While structurally unrelated to Pyrazinamide, Nicotinamide plays a crucial role in developing more accessible and rapid diagnostic tests for Pyrazinamide resistance. [] This is significant because traditional Pyrazinamide susceptibility testing is challenging.

Allopurinol

    Compound Description: Allopurinol is a medication primarily used to treat gout by inhibiting the enzyme xanthine oxidase. [] In a research study, Allopurinol was used to inhibit xanthine oxidase in HepG2 cells to investigate the mechanisms of Pyrazinamide-induced hepatotoxicity. []

    Relevance: Allopurinol helped reveal that Pyrazinamide-induced toxicity might involve mechanisms beyond the effects of its hydroxy metabolites. This finding suggests a more complex toxicity profile for Pyrazinamide than previously understood. []

Probenecid

    Compound Description: Probenecid is a uricosuric drug that increases uric acid excretion in urine. [, ] It is often used in research to investigate renal handling of urate and to unmask potential tubular reabsorption defects. [, ]

    Relevance: When co-administered with Pyrazinamide, Probenecid helps to differentiate between various mechanisms of altered urate handling in the kidneys. This provides a more refined understanding of Pyrazinamide's effects on uric acid metabolism, a crucial consideration due to the drug's association with hyperuricemia. [, ]

Overview

Pyrazinamide is an important pharmaceutical compound primarily used in the treatment of tuberculosis. It is classified as a first-line anti-tubercular agent and is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Pyrazinamide is often administered in combination with other anti-tuberculosis drugs to enhance therapeutic efficacy and prevent the development of drug resistance.

Source and Classification

Pyrazinamide is derived from pyrazinecarboxylic acid and has the chemical formula C5_5H5_5N3_3O. It belongs to a class of compounds known as pyrazine derivatives, which are characterized by a pyrazine ring structure. The compound was first synthesized in the 1950s and has since become a staple in tuberculosis treatment regimens.

Synthesis Analysis

Methods

Pyrazinamide can be synthesized through various methods, including traditional heating, microwave-assisted synthesis, and ultrasound-assisted techniques. Each method has distinct advantages regarding reaction time, yield, and purity.

  1. Traditional Heating: This method involves heating pyrazine-2-carboxylic acid derivatives with amines under reflux conditions. The reaction typically requires several hours and may yield lower purities due to side reactions.
  2. Microwave-Assisted Synthesis: This technique significantly reduces reaction times (often to 30 minutes) and increases yields compared to conventional methods. For example, one study reported yields of up to 87% when using microwave conditions at 140 °C with methanol as a solvent .
  3. Ultrasound-Assisted Synthesis: Utilizing ultrasound waves can enhance the dispersion of reactants and improve reaction rates. This method has been shown to reduce synthesis time to about one hour while achieving high yields (up to 95%) without recrystallization .

Technical Details

The synthesis of pyrazinamide typically involves acylation or amidation reactions where pyrazine derivatives react with appropriate acylating agents or amines under controlled conditions. For instance, one method involves sonication of a mixture of pyrazinamide with dimethylformamide dimethyl acetal, leading to efficient formation of the desired product .

Molecular Structure Analysis

Structure

Pyrazinamide features a pyrazine ring with a carboxamide functional group attached at the 2-position. Its molecular structure can be represented as follows:

  • Chemical Formula: C5_5H5_5N3_3O
  • Molecular Weight: 123.11 g/mol

Data

The compound's structure allows it to interact effectively with bacterial targets, contributing to its mechanism of action against Mycobacterium tuberculosis.

Chemical Reactions Analysis

Pyrazinamide undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Hydrolysis: Pyrazinamide can be hydrolyzed under acidic or basic conditions, leading to the formation of pyrazine-2-carboxylic acid.
  2. Decarboxylation: In certain conditions, it may also undergo decarboxylation, affecting its biological activity.
  3. Formation of Active Metabolite: Upon entering the body, pyrazinamide is converted into its active form, pyrazinoic acid, which is crucial for its anti-tubercular effects.

Technical Details

The conversion process involves enzymatic reactions facilitated by mycobacterial enzymes that modify the compound's structure, enhancing its ability to disrupt bacterial metabolism.

Mechanism of Action

The primary mechanism by which pyrazinamide exerts its anti-tubercular effects involves the acidification of the intracellular environment within macrophages that harbor Mycobacterium tuberculosis. This acidification leads to:

  • Inhibition of Mycobacterial Growth: Pyrazinoic acid disrupts the function of mycobacterial fatty acid synthase type I, essential for mycolic acid production in the bacterial cell wall.
  • Disruption of Energy Production: The compound interferes with ATP synthesis in bacteria, further inhibiting their growth and replication.

Data from studies indicate that the effectiveness of pyrazinamide is enhanced in acidic environments typical of macrophages infected with Mycobacterium tuberculosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide
  • Melting Point: Approximately 190 °C (decomposes)

Chemical Properties

  • pKa Value: Approximately 6.0 (indicating weak acidity)
  • Stability: Stable under normal conditions but sensitive to strong acids and bases.

Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis have confirmed these properties, ensuring that pyrazinamide maintains stability during storage and use .

Applications

Pyrazinamide is primarily used in clinical settings for treating tuberculosis infections. It is included in standard treatment regimens such as:

  • First-Line Treatment for Tuberculosis: Often used in combination with rifampicin, isoniazid, and ethambutol.
  • Short-Course Therapy Regimens: Its ability to shorten treatment duration makes it valuable in public health efforts against tuberculosis.

In addition to its role in treating tuberculosis, ongoing research explores potential applications of pyrazinamide derivatives in combating drug-resistant strains of Mycobacterium tuberculosis and other bacterial infections .

Mechanistic Models of Pyrazinamide Antimycobacterial Activity

Prodrug Activation and Pyrazinamidase (PZase) Enzymatic Conversion

PZA functions as a prodrug requiring enzymatic activation to exert antibacterial effects. Within mycobacterial cells, the nicotinamidase/pyrazinamidase enzyme PncA hydrolyzes PZA to its bioactive form, pyrazinoic acid (POA). This conversion is indispensable for activity, as evidenced by the high frequency of pncA loss-of-function mutations in clinically PZA-resistant isolates [2] [6]. The catalytic mechanism involves nucleophilic attack on the carbonyl carbon of PZA by a conserved cysteine residue (Cys138 in M. tuberculosis), facilitated by coordination with a divalent metal ion (Fe²⁺ or Zn²⁺) in the active site [2]. Mutations disrupting metal coordination (e.g., His82Arg, Thr87Met, Ser66Pro) destabilize PZase, impairing POA generation and conferring high-level resistance [2].

Crucially, POA must accumulate intracellularly to reach effective concentrations. Studies demonstrate that PZA uptake in M. tuberculosis occurs via an energy-dependent transport system sensitive to protonophores and temperature, not passive diffusion alone [6] [10]. Species lacking this transporter (e.g., M. smegmatis) or functional PZase (e.g., M. bovis) exhibit innate PZA resistance, underscoring the dual requirement for activation and uptake [6] [10].

Table 1: Clinically Relevant PZase Mutations and Functional Consequences

MutationEffect on PZase StructureImpact on PZA ActivationResistance Level
His82ArgDisrupted Fe²⁺ coordinationComplete lossHigh
Cys138SerAltered active site nucleophileComplete lossHigh
Thr87MetDistorted metal-binding pocketSevere reductionHigh
Ala171ValMinimal structural perturbationMild reductionLow/None
Pro62LeuAltered β-sheet conformationModerate reductionModerate

Protonophore Hypothesis: Cytoplasmic Acidification and Membrane Potential Disruption

The protonophore model posits that POA acts as a weak carboxylic acid capable of dissipating the proton motive force (PMF) across the mycobacterial membrane. Under acidic conditions (pH ≤5.5), a significant fraction of extracellular POA exists in its protonated, neutral form (POA-H), enabling passive diffusion into the cytoplasm. At near-neutral cytosolic pH, POA-H dissociates, releasing protons and acidifying the cytoplasm while generating anionic POA⁻, which is membrane-impermeant and accumulates intracellularly [3] [6]. This cyclic proton shuttling collapses the pH gradient (ΔpH) component of the PMF, uncoupling oxidative phosphorylation and depleting ATP [3].

Quantitative structure-activity relationship (QSAR) analyses strongly support this model: The growth-inhibitory activity of POA and structural analogs (salicylic acid, benzoic acid, picolinic acid) correlates precisely (R²>0.95) with the concentration of the protonated species predicted by the Henderson-Hasselbalch equation [3]. Direct measurements confirm POA-induced cytoplasmic acidification in M. tuberculosis at bactericidal concentrations [3]. However, this model faces challenges: POA’s activity at neutral pH in nutrient-starved bacilli and the absence of rapid PMF collapse in some studies suggest additional or alternative targets [1] [8].

Table 2: Protonophoric Activity of Weak Acid Analogs of POA

CompoundpKaGIC₅₀ at pH 5.5 (µM)Protonated Form at pH 5.5 (%)Correlation (R²) to HHE Prediction
Pyrazinoic acid2.925–5099.60.97
Benzoic acid4.2100–20095.50.96
Salicylic acid3.050–10099.00.98
Picolinic acid1.1>500~1000.95
CCCP*-1–5--

*CCCP: Carbonyl cyanide m-chlorophenyl hydrazone (positive control protonophore)

Fatty Acid Synthase I (FAS I) Inhibition and Lipid Metabolism Interference

Early studies proposed FAS I as a POA target based on the inhibitory activity of the analog 5-chloro-PZA against purified FAS I in vitro and reduced fatty acid synthesis in POA-treated bacilli [1] [4]. FAS I catalyzes de novo fatty acid biosynthesis, essential for mycobacterial membrane integrity. However, this model faces significant contradictions: POA itself fails to inhibit purified FAS I in biochemical assays, and FAS I overexpression does not confer PZA resistance [4] [5]. Metabolomic profiling of POA-treated M. bovis BCG revealed accumulation of free fatty acids (e.g., C14–C18 chains), but this occurred secondary to CoA depletion—not direct FAS I inhibition [5]. Consequently, lipid metabolism disruption is now considered a downstream consequence of coenzyme A (CoA) biosynthesis inhibition rather than a primary target [5] [8].

Trans-Translation Inhibition via Ribosomal Protein S1 (RpsA) Binding

Shi et al. (2011) proposed that POA inhibits trans-translation—a ribosome-rescue system critical for stress survival—by binding to the C-terminal domain of ribosomal protein S1 (RpsA) [4]. Key evidence included:

  • POA affinity chromatography selectively retaining RpsA from M. tuberculosis lysates.
  • A PZA-resistant clinical isolate (without pncA mutations) harboring an RpsA ΔA438 mutation.
  • In vitro assays suggesting POA inhibited tmRNA binding to RpsA and trans-translation.
  • Overexpression of wild-type RpsA reportedly increasing PZA MIC 5-fold [4].

However, this model has been robustly contested:

  • Isogenic M. tuberculosis strains engineered with the RpsA ΔA438 mutation retained full PZA susceptibility [7].
  • RpsA overexpression in controlled studies failed to confer resistance [7].
  • Isothermal titration calorimetry (ITC) showed no direct binding between POA and RpsA [7].
  • POA did not inhibit trans-translation in reconstituted biochemical assays using M. tuberculosis ribosomes [7].
  • Trans-translation-deficient M. tuberculosis strains exhibited unchanged PZA susceptibility [7].

Thus, RpsA and trans-translation inhibition are unlikely primary mechanisms of POA action, though they may contribute under specific stress conditions.

Disruption of Coenzyme A Biosynthesis via Aspartate Decarboxylase (PanD) Degradation

The PanD degradation model represents the most genetically and biochemically validated mechanism. Key findings supporting this model include:

  • Genetic Evidence: Missense mutations in panD (encoding aspartate decarboxylase) and clpC1 (encoding a protease unfoldase) are the predominant mutations identified in in vitro and in vivo selected POA-resistant M. tuberculosis [1] [5] [8].
  • Metabolomic Evidence: POA treatment depletes β-alanine (PanD’s product), pantothenate, and CoA, while causing aspartate accumulation [5] [8]. Supplementation with β-alanine or pantothenate rescues growth [5] [8].
  • Biochemical Evidence: POA binds wild-type PanD (KD ≈ 6–64 µM) but not mutant PanD from resistant strains [1] [8].
  • Mechanistic Insight: POA binding induces conformational changes in PanD, exposing a C-terminal degron tag (residues 141–153). This tag recruits the ClpC1–ClpP protease complex, leading to targeted degradation of PanD [8]. Consequently, the CoA biosynthetic pathway is blocked at the first committed step (aspartate → β-alanine).

PanD degradation explains POA’s sterilizing activity: CoA is essential for central metabolism (e.g., TCA cycle, fatty acid synthesis), and its depletion starves non-replicating bacilli of energy. This model also reconciles the role of clpC1 mutations—they impair PanD recognition by the protease, preventing degradation [8]. Notably, POA is a weak enzyme inhibitor (only 15–47% PanD enzymatic inhibition at 200–2000 µM) but a potent proteolysis-targeting chimera (PROTAC)-like degrader [8].

Table 3: PanD Mutations and ClpC1 Variants in Pyrazinamide Resistance

GeneMutation/VariantEffect on Protein FunctionResistance Level (PZA MIC Increase)Binding to POA
panDH21RDisrupts POA-binding pocket8–16-foldAbolished
panDG77RAlters dimer interface; impairs degron exposure8–16-foldReduced
panDL130RDistorts C-terminal degron8–16-foldAbolished
clpC1T175IReduces substrate recognition by ClpP protease4–8-foldNot applicable
clpC1G583DImpairs unfoldase activity4–8-foldNot applicable

Properties

CAS Number

98-96-4

Product Name

Pyrazinamide

IUPAC Name

pyrazine-2-carboxamide

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)

InChI Key

IPEHBUMCGVEMRF-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)N

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)
Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4
In water, 15 mg/ml @ 25 °C
9.37e+01 g/L

Synonyms

Pyrazinamide
Tisamid

Canonical SMILES

C1=CN=C(C=N1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.